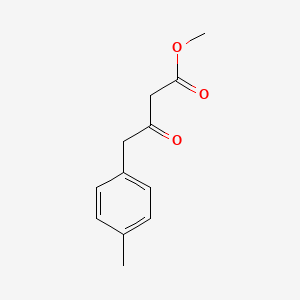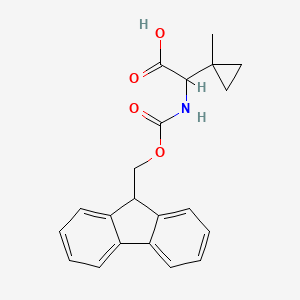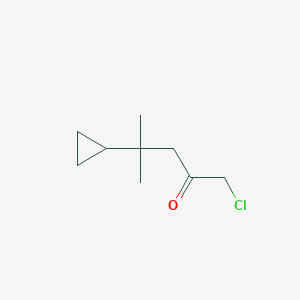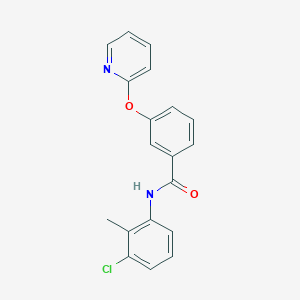![molecular formula C17H15Cl2N5OS B2655776 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide CAS No. 898624-50-5](/img/structure/B2655776.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a benzyl group (C6H5CH2-), a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group (CH3CONH-). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, which can be achieved through a variety of methods . The benzyl group and the acetamide group could then be added through further reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, in particular, would add a level of complexity to the structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend largely on the conditions and the reagents present. The amine group, for example, could participate in acid-base reactions, while the benzyl group could undergo a variety of reactions depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the amine and sulfanyl groups could make the compound polar and potentially capable of forming hydrogen bonds .
科学的研究の応用
Synthesis and Pharmacological Potential
1,2,4-Triazol derivatives, including compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide, have been explored for their significant synthetic and pharmacological potential. Research indicates that these derivatives can be synthesized through various methods, and their physical, physico-chemical, and biological properties suggest a wide spectrum of biological activity. This makes them a focus for the development of new, potentially effective drugs with reduced toxicity (Chalenko et al., 2019).
Antimicrobial Studies
Studies have shown that certain N-substituted sulfanilamide derivatives, which are structurally related to the compound , exhibit interesting antimicrobial properties. These compounds have been synthesized and characterized for their thermal and antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Lahtinen et al., 2014).
Antitumor Activity
Compounds with a 1,2,4-triazole ring, similar to the compound of interest, have been investigated for their antitumor activity. For instance, derivatives containing this ring have demonstrated considerable anticancer activity against various cancer cell lines. This suggests the potential application of such compounds in cancer research and treatment (Yurttaş et al., 2015).
Antiviral and Virucidal Activities
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, a compound structurally related to the one , have been synthesized and assessed for their antiviral and virucidal activities. Some of these derivatives have shown the potential to reduce viral replication, indicating the possible application of similar compounds in antiviral research (Wujec et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-6-7-13(19)14(9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNPJIXTQZNWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)
![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)

![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)

![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)

